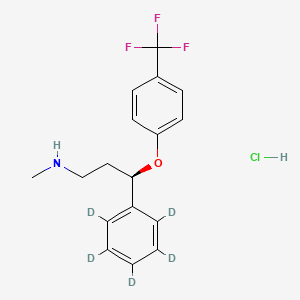
(R)-氟西汀-d5 盐酸盐
概述
描述
This would typically include the compound’s chemical formula, its structure, and its classification (e.g., whether it’s an organic compound, a polymer, a bioactive compound, etc.).
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It may also include information on the yield and purity of the synthesized compound.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions needed for reactions, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.科学研究应用
1. 开发和发现
20 世纪 70 年代初标志着人们开始了解血清素 (5-HT) 在抑郁症中的作用,以及开发抑制 5-HT 从突触间隙再摄取的药物。这项研究导致发现了氟西汀盐酸盐,一种选择性血清素再摄取抑制剂,被广泛认为是治疗抑郁症的突破性药物 (Wong、Perry 和 Bymaster,2005 年)。
2. 对映选择性合成
已经描述了 (R)-氟西汀盐酸盐的对映选择性合成,突出了其作为强效血清素再摄取抑制剂的重要性。合成过程涉及不对称羰基烯反应和附加步骤,以产生对映体过量高且总收率高的 (R)-氟西汀盐酸盐 (Miles、Fialcowitz 和 Halstead,2001 年)。
3. 神经递质相互作用
氟西汀盐酸盐不仅是一种选择性血清素再摄取抑制剂,还表现出对 GABAA 受体的正向调节。这种独特的相互作用有助于其抗惊厥活性,使其区别于具有惊厥作用的其他抗抑郁药 (Robinson、Drafts 和 Fisher,2003 年)。
4. 临床研究中的代谢组学
氟西汀盐酸盐的代谢组学研究揭示了其通过检测抑郁症治疗中的特定生物标志物和相关代谢特征而产生的抗抑郁作用。该研究还为氟西汀盐酸盐的诊断和临床使用提供了客观的依据 (Shen 等人,2020 年)。
5. 新型制剂
药物制剂中的创新方法,如通过单轴静电纺丝开发负载氟西汀的聚乙烯吡咯烷酮基纤维,展示了更适合患者的抗抑郁药物制剂的潜力。这些制剂提供了新的给药方法,提高了患者的依从性 (Rédai 等人,2021 年)。
6. 生物样品中的手性分析
氟西汀及其代谢物在人体血清、尿液和玻璃体液等生物样品中的手性高效液相色谱分析强调了了解各个对映体的药代动力学性质的重要性。此类分析对于治疗药物监测和研究手性药理学至关重要 (Higashi、Gao 和 Fujii,2010 年)。
安全和危害
This involves detailing the safety precautions that need to be taken when handling the compound, its toxicity, and any risks associated with its use or disposal.
未来方向
This involves discussing potential future research directions, such as new synthesis methods, potential applications, or areas where further study is needed.
For a specific compound like “®-Fluoxetine-d5 Hydrochloride”, you would need to consult scientific literature or databases to gather this information. Please note that not all compounds will have information available in all these areas, especially if they are not widely studied. If you have access to scientific databases or journals, they would be a good place to start your search. If you don’t have access, you might be able to find information through a local library or educational institution. I hope this helps, and let me know if you have any other questions!
属性
IUPAC Name |
(3R)-N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m1./s1/i2D,3D,4D,5D,6D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYXAJPCNFJEHY-WUFKBSLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724503 | |
| Record name | (3R)-N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Fluoxetine-d5 Hydrochloride | |
CAS RN |
1217764-54-9 | |
| Record name | (3R)-N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

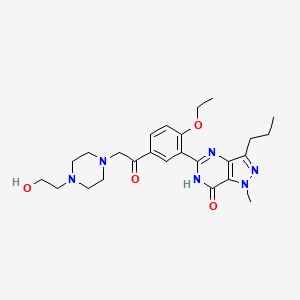

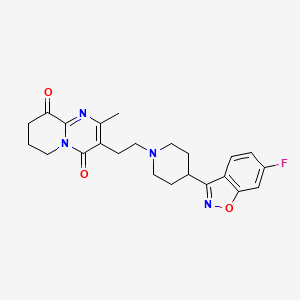
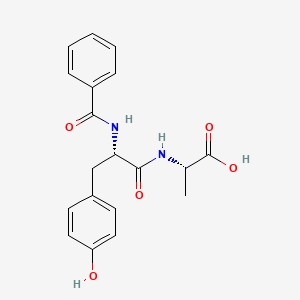
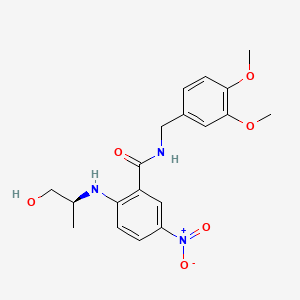
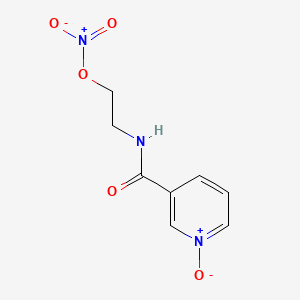
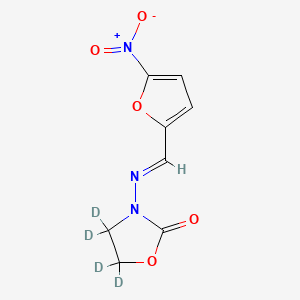
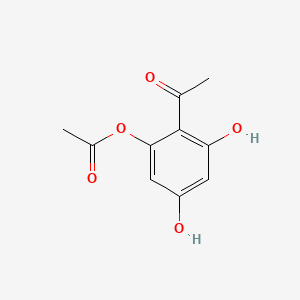
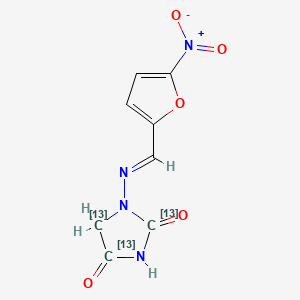
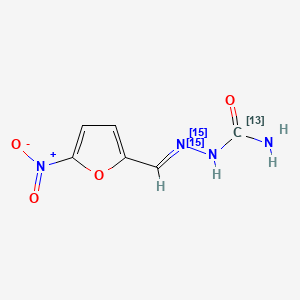
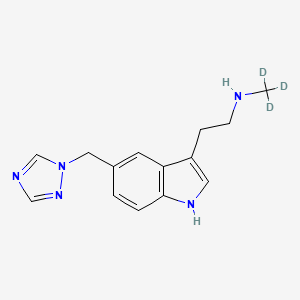


![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)